Pyrazolo[1,5-a]pyrimidin-5-amine
Overview
Description
Pyrazolo[1,5-a]pyrimidin-5-amine: is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which are known for their significant photophysical properties and versatile applications in various scientific fields .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidin-5-amine derivatives have been identified as strategic compounds for optical applications . They have also been found to inhibit cyclin-dependent kinases (CDKs) , which play a crucial role in cell cycle regulation. In addition, they have shown potential as antimetabolites in purine biochemical reactions .
Mode of Action
The interaction of this compound with its targets involves bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound . This interaction can lead to the inhibition of CDKs , arresting cell cycle progression.
Biochemical Pathways
This compound derivatives are known to affect the cell cycle by inhibiting CDKs . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis.
Pharmacokinetics
The compound’s photophysical properties, such as absorption and emission behaviors, can be tuned by modifying the electron-donating groups (edgs) at position 7 on the fused ring .
Result of Action
The inhibition of CDKs by this compound can lead to cell cycle arrest and potentially induce apoptosis . This makes it a potential candidate for antitumor and anticancer therapies.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s photophysical properties can be affected by the presence of electron-donating groups (EDGs) at position 7 on the fused ring . The stability of the compound under exposure to extreme pH has also been studied .
Biochemical Analysis
Biochemical Properties
Pyrazolo[1,5-a]pyrimidin-5-amine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been shown to inhibit enzymes such as cyclooxygenase-2 and AMP phosphodiesterase, which are involved in inflammatory and metabolic pathways . Additionally, this compound can bind to peripheral benzodiazepine receptors, influencing cellular signaling and apoptosis . These interactions highlight the compound’s potential as a therapeutic agent for conditions such as inflammation, anxiety, and metabolic disorders.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of kinases involved in cell proliferation and survival, thereby affecting cell growth and apoptosis . Furthermore, this compound has been shown to alter the expression of genes related to inflammatory responses and metabolic pathways, indicating its potential impact on cellular homeostasis and disease progression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The compound can inhibit enzyme activity by binding to the active sites of enzymes such as cyclooxygenase-2 and AMP phosphodiesterase, leading to reduced production of inflammatory mediators and altered metabolic processes . Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors and kinases, resulting in changes in gene expression and cellular function . These molecular interactions underscore the compound’s potential as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under physiological conditions, maintaining its activity over extended periods . Degradation products may form under certain conditions, potentially influencing its efficacy and safety . Long-term studies have shown that this compound can induce sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and modulating metabolic pathways . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound can influence metabolic flux by modulating the activity of key enzymes involved in purine and pyrimidine metabolism . Additionally, this compound has been shown to affect the levels of metabolites such as adenosine triphosphate and cyclic adenosine monophosphate, further highlighting its role in cellular energy homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters, allowing it to reach its intracellular targets . Once inside the cell, this compound can bind to proteins that facilitate its distribution to various cellular compartments, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyraz
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-2-4-10-6(9-5)1-3-8-10/h1-4H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBPJQNRFGOOTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216066-95-4 | |
Record name | pyrazolo[1,5-a]pyrimidin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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